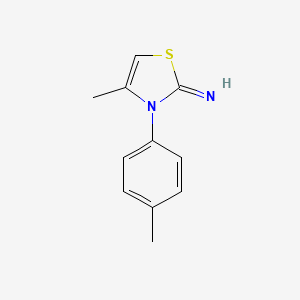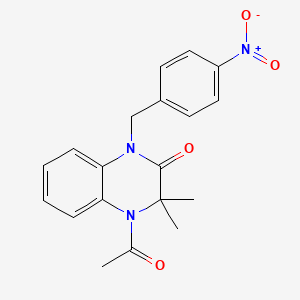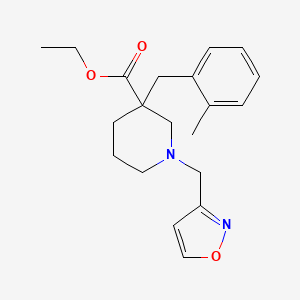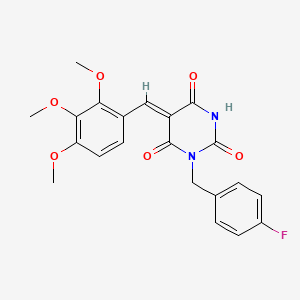
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine, also known as MPTI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTI belongs to the thiazol family of compounds and has a molecular formula of C12H12N2S. In
作用機序
The mechanism of action of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response. In addition, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily monitored. In addition, this compound has been found to be relatively stable under various experimental conditions. However, this compound also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine. One potential direction is to further explore its anticancer activity and its potential use as a chemotherapeutic agent. In addition, the potential use of this compound as a treatment for Alzheimer's disease warrants further investigation. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activity.
合成法
The synthesis of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine involves the reaction of 4-methylthiophenol with 4-methylacetophenone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the thiazole ring. The yield of this compound synthesis is reported to be around 50%.
科学的研究の応用
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In addition, this compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-9(2)7-14-11(13)12/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAGHGPJIPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)


![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)

![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
